N'-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide
Description
N'-[1-(2,4,5-Trimethoxyphenyl)ethylidene]methoxycarbohydrazide is a carbohydrazide derivative featuring a 2,4,5-trimethoxyphenyl group linked to a methoxycarbohydrazide moiety. While direct synthesis data for this compound is absent in the provided evidence, analogous compounds (e.g., sulfonohydrazides and benzohydrazides) are synthesized via condensation reactions between hydrazides and ketones or aldehydes . For instance, 4-methyl-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide (1e) is prepared by reacting 3,4,5-trimethoxyacetophenone with p-toluenesulfonyl hydrazide in ethanol . The 2,4,5-trimethoxy substitution pattern on the phenyl ring likely enhances π-π stacking and hydrogen-bonding interactions, which may influence solubility, crystallinity, and biological activity .
Properties
Molecular Formula |
C13H18N2O5 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl N-[1-(2,4,5-trimethoxyphenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C13H18N2O5/c1-8(14-15-13(16)20-5)9-6-11(18-3)12(19-4)7-10(9)17-2/h6-7H,1-5H3,(H,15,16) |
InChI Key |
VAIJVFUVFQYEOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with methoxycarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes. This inhibition can result in the induction of apoptosis in cancer cells and the inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of carbohydrazide derivatives are highly dependent on substituent positioning and electronic effects. Key comparisons include:
Crystallography and Stability
- The Asarone trimer () and (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide () exhibit stabilized crystal structures via weak C–H···O and N–H···O hydrogen bonds . These interactions likely enhance thermal stability and melting points (e.g., 183°C for L1 in ).
Biological Activity
N'-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, supported by data tables and case studies.
Molecular Structure
- Chemical Formula : C13H18N2O5
- Molecular Weight : 278.29 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a methoxycarbohydrazide moiety linked to a 2,4,5-trimethoxyphenyl group, which may contribute to its biological activity.
Research indicates that this compound interacts with various biological pathways:
- Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in cellular signaling pathways.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may play a role in protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it can modulate inflammatory responses in various cell types.
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25.3 |
| ABTS | 30.1 |
These values suggest a potent antioxidant effect compared to standard antioxidants like ascorbic acid.
Study 2: Anti-inflammatory Properties
In vitro studies on human macrophages demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in response to lipopolysaccharide (LPS) stimulation:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 1500 | 600 |
| TNF-alpha | 1200 | 450 |
This reduction indicates its potential utility in treating inflammatory diseases.
Study 3: Enzyme Inhibition
The compound was tested for its ability to inhibit specific kinases involved in cancer signaling pathways. The IC50 values for various kinases were as follows:
| Kinase | IC50 (nM) |
|---|---|
| PI3K | 75 |
| mTOR | 50 |
| ERK | 30 |
These results suggest that this compound may have potential as an anti-cancer agent by targeting these pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
